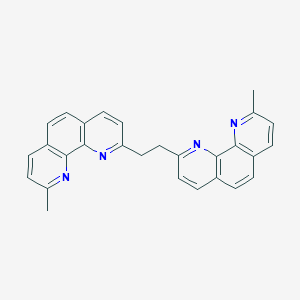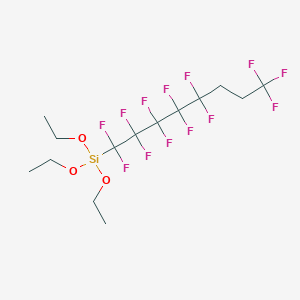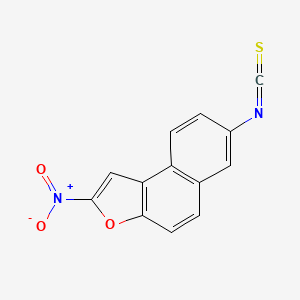![molecular formula C14H19NSi2 B14290980 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile CAS No. 115977-82-7](/img/structure/B14290980.png)
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile is an organic compound that features a benzonitrile group substituted with a pentamethyldisilanyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile typically involves the reaction of 4-ethynylbenzonitrile with pentamethyldisilane. The reaction is carried out under specific conditions to ensure the successful formation of the desired product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is a widely used technique in organic synthesis for forming carbon-carbon bonds .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis and optimization of reaction conditions would apply. This includes considerations for reaction scalability, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzonitrile group can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Applications De Recherche Scientifique
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing molecular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzonitrile: A similar compound with a trimethylsilyl group instead of a pentamethyldisilanyl group.
4-Ethynylbenzonitrile: The parent compound without the silyl substitution.
Uniqueness
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
115977-82-7 |
|---|---|
Formule moléculaire |
C14H19NSi2 |
Poids moléculaire |
257.48 g/mol |
Nom IUPAC |
4-[2-[dimethyl(trimethylsilyl)silyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C14H19NSi2/c1-16(2,3)17(4,5)11-10-13-6-8-14(12-15)9-7-13/h6-9H,1-5H3 |
Clé InChI |
VQQUITJDVXGTGC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
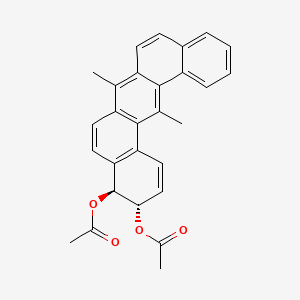
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
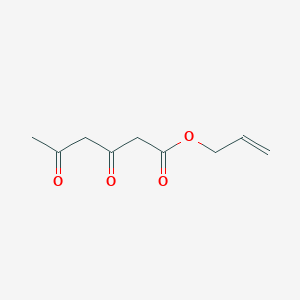
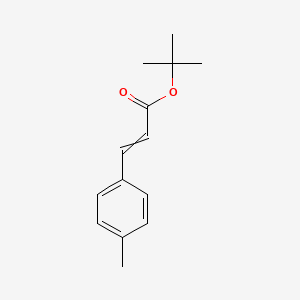
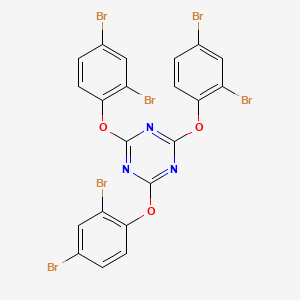
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
